2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide
Overview
Description
2-(2,4-dichlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide, commonly known as DPAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAH belongs to the class of hydrazide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of DPAH is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of apoptotic pathways.
Biochemical and Physiological Effects:
DPAH has been found to exhibit various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2 and iNOS. It can also increase the levels of antioxidant enzymes, such as SOD and CAT, and reduce the levels of oxidative stress markers, such as MDA and ROS.
Advantages and Limitations for Lab Experiments
DPAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-established. It also exhibits various biological activities, making it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of DPAH in lab experiments. One of the major limitations is its low solubility in water, which can affect its bioavailability and limit its use in in vivo studies. Another limitation is its potential toxicity, which needs to be carefully evaluated before its use in therapeutic applications.
Future Directions
There are several future directions for the research on DPAH. One of the major areas of research is the development of DPAH-based therapeutic agents for the treatment of various diseases, such as inflammatory diseases and cancer. Another area of research is the elucidation of its exact mechanism of action, which can help in the development of more potent and specific drugs. Furthermore, the evaluation of its toxicity and pharmacokinetics is also an important area of research, which can help in the safe and effective use of DPAH in therapeutic applications.
Scientific Research Applications
DPAH has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that DPAH can inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, DPAH has also been found to exhibit antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, DPAH has been found to exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. This makes it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-phenylcyclohexylidene)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-16-8-11-19(18(22)12-16)26-13-20(25)24-23-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQSVPYRAZKOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCC1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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